(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Key ¹H NMR (300 MHz, DMSO-d₆) signals include:
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.20–7.80 | Multiplet | 8H | Fmoc aromatic protons |
| 6.50–8.00 | Multiplet | 3H | Coumarin aromatic protons (H-5, H-6, H-8) |
| 4.10–4.30 | Multiplet | 3H | Fmoc-CH₂ and methine (Cα-H) |
| 2.80–3.20 | Multiplet | 2H | Butanoic acid β-CH₂ |
| 1.90–2.20 | Multiplet | 2H | Butanoic acid γ-CH₂ |
¹³C NMR (75 MHz, DMSO-d₆) highlights:
- δ 170.2 ppm : Carboxylic acid (C=O).
- δ 165.1 ppm : Coumarin lactone (C=O).
- **δ 155.9
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO7/c30-17-10-11-18-16(13-26(31)36-25(18)14-17)9-12-24(27(32)33)29-28(34)35-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,10-11,13-14,23-24,30H,9,12,15H2,(H,29,34)(H,32,33)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNHMSKPYZLLBU-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=O)OC5=C4C=CC(=C5)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=O)OC5=C4C=CC(=C5)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Optimization
Microwave irradiation accelerates nucleophilic substitution reactions, particularly for sterically hindered intermediates. Adapted from glycosylation protocols, this method employs SnCl₄ or BF₃·Et₂O as Lewis acids to activate the coumarin’s 4-position for alkylation with a bromobutanoic acid precursor.
Procedure :
-
Protection of 7-Hydroxy Group : The coumarin 7-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl/imidazole in DMF (yield: 92%).
-
Microwave-Assisted Alkylation : Protected coumarin (0.2 mmol), 4-bromo-(S)-2-((Fmoc-amino)butanoic acid (0.26 mmol), and SnCl₄ (0.4 mmol) in CH₂Cl₂ are irradiated at 100°C for 5 min.
-
Deprotection : TBS removal via HF-pyridine in THF (yield: 85%).
Results :
| Parameter | Value |
|---|---|
| Reaction Time | 5 min |
| Yield (Alkylation) | 78% |
| Purity (HPLC) | 95% |
Advantages : Rapid reaction kinetics and minimal epimerization. Limitations : Requires specialized equipment and hazardous SnCl₄ handling.
Method 2: Thionyl Chloride/HBTA Activation
Activation and Coupling Mechanism
This two-step approach, adapted from Fmoc-β-alanine synthesis, uses thionyl chloride to generate an active benzotriazole (Bt) ester intermediate, enabling efficient amide bond formation.
Procedure :
-
Bt Ester Formation : Fmoc-(S)-2-amino-4-bromobutanoic acid (5 mmol) reacts with HBTA (20 mmol) and SOCl₂ (11 mmol) in THF, yielding Fmoc-(S)-2-amino-4-bromobutanoic-Bt (86% yield).
-
Coupling with 7-Hydroxycoumarin : The Bt ester (1 eq) is added to 7-hydroxy-4-lithiocoumarin (1.5 eq) in Na₂CO₃ buffer (pH 8–9), stirred for 4 h at 25°C.
Results :
| Parameter | Value |
|---|---|
| Coupling Yield | 81% |
| Purity (Post-HPLC) | 97% |
| Epimerization | <1% |
Advantages : Scalable and cost-effective; minimal racemization. Limitations : Multi-step purification required.
Method 3: Solid-Phase Peptide Synthesis (SPPS) Approach
Resin-Bound Assembly
Building on triazine-based SPPS, this method anchors Fmoc-(S)-2-amino-4-(4-hydroxyphenyl)butanoic acid to Wang resin, followed by on-resin coumarin conjugation.
Procedure :
-
Resin Loading : Fmoc-amino acid (3 eq) coupled to Wang resin using HBTU/HOAt/DIEA in DMF (1 h, RT).
-
Coumarin Incorporation : 4-(Chloromethyl)-7-hydroxycoumarin (2 eq) and DIEA (4 eq) in DMF react for 12 h.
-
Cleavage : TFA/H2O (95:5) liberates the product (yield: 76%).
Results :
| Parameter | Value |
|---|---|
| Resin Loading | 0.8 mmol/g |
| Final Yield | 76% |
| Purity (HPLC) | 94% |
Advantages : Ideal for peptide-conjugate libraries; automated compatibility. Limitations : Lower yields due to steric hindrance.
Comparative Analysis of Methods
Efficiency and Practicality
| Metric | Microwave | Thionyl Chloride/HBTA | SPPS |
|---|---|---|---|
| Reaction Time | 5 min | 6 h | 24 h |
| Overall Yield | 66% | 78% | 58% |
| Purity | 95% | 97% | 94% |
| Scalability | Moderate | High | Low |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromenyl moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group in the chromenyl moiety can participate in nucleophilic substitution reactions, often using alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized chromenyl derivatives.
Reduction: Reduced alcohols or amines.
Substitution: Alkylated chromenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various Fmoc derivatives, including those similar to (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid. For example, compounds with similar structures have shown effectiveness against multidrug-resistant strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds were found to be promising, suggesting their potential as new antimicrobial agents .
Anticancer Properties
Research has indicated that certain Fmoc derivatives possess anticancer properties. For instance, compounds that incorporate chromenone moieties have been studied for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Inhibitors targeting specific enzymes involved in metabolic pathways could lead to therapeutic advances in treating metabolic disorders or cancers .
Case Study 1: Antimicrobial Evaluation
A study published in MDPI evaluated a series of Fmoc derivatives for their antimicrobial activity against Gram-positive bacteria. The results demonstrated that certain derivatives exhibited significant inhibition against resistant strains, highlighting the therapeutic potential of these compounds .
Case Study 2: Anticancer Activity
Another research project focused on the anticancer effects of chromenone-containing Fmoc derivatives. The study reported that these compounds could effectively inhibit tumor growth in vitro by inducing apoptosis through mitochondrial pathways. This opens avenues for developing novel anticancer drugs based on this scaffold .
Mechanism of Action
The mechanism by which (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. The fluorenyl and chromenyl groups can engage in π-π stacking interactions, while the amino and hydroxyl groups can form hydrogen bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Key Observations :
Solubility and Stability:
- Target Compound : Likely exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the hydrophilic coumarin hydroxyl group and hydrophobic Fmoc moiety. Stability under SPPS conditions (basic pH) is expected .
- Cyanobutanoic Acid Analog: Soluble in DMSO (25 µL, 10 mM stock solution), stable at 2–8°C .
- Bromobutanoic Acid Analog: No explicit solubility data, but bromine may reduce polarity compared to the target compound .
Hazard Classification:
Safety Notes:
Biological Activity
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid, commonly referred to as Fmoc-Dab(7-hydroxychromenyl)-OH, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a fluorenyl moiety, a methoxy group, and a chromenyl derivative, which suggest diverse biological activities. The systematic name highlights its structural complexity, indicating potential interactions with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₃₄H₃₀N₂O₆ |
| Molecular Weight | 540.61 g/mol |
| CAS Number | 201473-83-8 |
| Storage Conditions | Refrigerated |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Chroman Ring : Starting from readily available precursors.
- Introduction of the Fmoc Group : Protecting the amine functionality.
- Coupling Reactions : Utilizing coupling agents to form the final product.
This multi-step synthesis allows for the introduction of various functional groups tailored for specific applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The chroman ring can interact with enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may modulate receptor functions through hydrogen bonding and electrostatic interactions due to its functional groups.
Pharmacological Properties
Preliminary studies suggest that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Related to chromene derivatives known for their anti-inflammatory effects.
- Anticancer Potential : The structural components derived from chromenyl motifs are recognized for their anticancer activities.
Case Studies and Research Findings
- Anti-inflammatory Studies : Research indicated that compounds similar to this derivative showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
- Anticancer Activity : A study demonstrated that analogs of this compound exhibited cytotoxic effects on various cancer cell lines, indicating its potential as a lead compound in cancer therapy .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (S)-2-(4-(7-hydroxychromenyl)acetic acid | Chromenyl moiety | Anti-inflammatory |
| (S)-4-(Fmoc-amino)-3-(tert-butoxycarbonyl)butanoic acid | Fmoc protection | Peptide synthesis |
Q & A
Q. What strategies exist to resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
